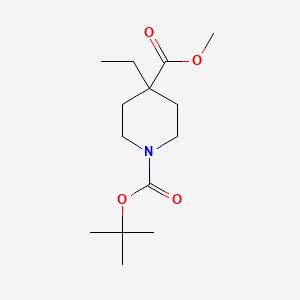

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-ethylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-6-14(11(16)18-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVJBGBETZFXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673677 | |

| Record name | 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578021-55-3 | |

| Record name | 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

CAS Number: 578021-55-3

This technical guide provides a comprehensive overview of 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, structural characterization, and its significance in the development of novel therapeutics, particularly for researchers, scientists, and drug development professionals.

Introduction: The Significance of 4,4-Disubstituted Piperidines

The piperidine scaffold is a privileged structural motif frequently encountered in a wide array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence underscores its importance as a versatile framework for the design of novel therapeutic agents. The specific substitution pattern on the piperidine ring is critical in defining the pharmacological activity of the resulting molecule. Among these, 4,4-disubstituted piperidines have emerged as a particularly important class of compounds, demonstrating a broad spectrum of biological activities, including potent analgesic properties.[1][3]

This compound serves as a crucial intermediate in the synthesis of these complex 4,4-disubstituted piperidine derivatives. The presence of two different ester groups (tert-butyl and methyl) at the 1- and 4-positions, along with an ethyl group at the 4-position, offers multiple points for selective chemical modification, enabling the construction of diverse molecular libraries for drug discovery programs. The tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the piperidine nitrogen, facilitating a wide range of synthetic transformations.

Synthesis and Mechanism

The synthesis of this compound is conceptually centered around the α-alkylation of a pre-functionalized piperidine ring. The most logical and widely practiced approach involves the deprotonation of the α-carbon to the ester at the C-4 position, followed by quenching with an ethyl electrophile.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule begins with the disconnection of the ethyl group at the C-4 position. This leads back to the key starting material, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate . This precursor contains the necessary N-Boc protection and the methyl ester at the 4-position, which provides the acidic proton for deprotonation.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis via α-Alkylation

This protocol describes a robust method for the synthesis of this compound from its monosubstituted precursor. The causality behind this choice of reaction is the well-established reactivity of ester enolates with alkyl halides. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the complete and irreversible deprotonation at the α-carbon, minimizing side reactions.

Materials:

-

1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 equivalent) in anhydrous THF dropwise. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete enolate formation. The progress of the deprotonation can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available.

-

Alkylation: To the enolate solution, add ethyl iodide (1.5 equivalents) dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight. The rationale for the slow warming is to control the rate of the Sₙ2 reaction and prevent potential side reactions.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Structural Characterization

The structural integrity of the synthesized this compound must be rigorously confirmed using a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 578021-55-3[1][3][4] |

| Molecular Formula | C₁₄H₂₅NO₄[5] |

| Molecular Weight | 271.35 g/mol [3] |

| Appearance | Expected to be a colorless to pale yellow oil |

| Purity | Typically >95% after purification[1] |

| Storage | 2-8 °C[1] |

Spectroscopic Data (Predicted and based on analogous structures)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), the ethyl group (a triplet around 0.9 ppm and a quartet around 1.6 ppm), and the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the ester and carbamate groups (in the range of 155-175 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the piperidine ring and the ethyl and methyl substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, with the molecular ion peak [M+H]⁺ expected at m/z 272.1805.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The 4,4-disubstituted piperidine core is a key feature in a variety of biologically active compounds, particularly those targeting the central nervous system.

The presence of both an ethyl and a methoxycarbonyl group at the C-4 position allows for the generation of a chiral center, opening avenues for the development of stereospecific drugs. The differential reactivity of the two ester functionalities (the methyl ester being more susceptible to hydrolysis or amidation than the sterically hindered tert-butyl ester of the carbamate) provides a strategic handle for further derivatization.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Analgesics: As a scaffold for novel opioid receptor modulators.

-

Neurodegenerative Diseases: As precursors for compounds targeting various CNS receptors.

-

Oncology: As building blocks for kinase inhibitors or other anti-cancer agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex 4,4-disubstituted piperidine derivatives. The synthetic protocol outlined in this guide, based on the well-established α-alkylation of a piperidine-4-carboxylate precursor, provides a reliable method for its preparation. The unique substitution pattern of this molecule offers significant opportunities for the development of novel and potent therapeutic agents across a range of disease areas. Further research into the specific biological activities of derivatives of this compound is warranted and holds promise for future drug discovery efforts.

References

Physicochemical properties of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

An In-depth Technical Guide to 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block for targeting a wide array of biological receptors and enzymes. This guide focuses on a specific, functionalized derivative: This compound .

This molecule is distinguished by several key features: an N-Boc (tert-butoxycarbonyl) protecting group, which modulates the basicity of the piperidine nitrogen and is crucial for controlled synthetic transformations, and a quaternary carbon at the 4-position. The presence of both a methyl ester and an ethyl group at this position introduces a fixed stereocenter, which can be exploited to enforce specific conformations in larger molecules, potentially enhancing binding affinity and metabolic stability.

Given that this compound is not extensively documented in public literature, this guide serves as a comprehensive technical resource based on established chemical principles and data from closely related analogs. It provides a detailed examination of its predicted physicochemical properties, a robust and logically designed synthetic pathway, and a thorough outline of the analytical techniques required for its structural confirmation and quality control.

Chemical Identity and Structural Elucidation

The unambiguous identification of a molecule is foundational to all subsequent research. Here, we define the core structural and identifying characteristics of the target compound.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₂₅NO₄

-

Molecular Weight: 271.35 g/mol

-

CAS Number: Not available in searched literature. A related compound, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate, has the CAS number 142851-03-4.[1]

Chemical Structure Diagram

The structure features a piperidine ring with a Boc group on the nitrogen. The C4 position is a quaternary center, substituted with both an ethyl group and a methyl carboxylate group.

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, we can predict its key physicochemical properties based on its structure and data from analogous compounds. These parameters are critical for anticipating its behavior in various experimental settings, from reaction conditions to formulation and ADME studies.

| Property | Predicted Value | Rationale / Comparative Data |

| Molecular Weight | 271.35 g/mol | Calculated from the molecular formula C₁₄H₂₅NO₄. |

| logP | ~2.5 - 3.0 | The related compound lacking the 4-ethyl group has a calculated XLogP3 of 1.8.[1] The addition of an ethyl group will increase lipophilicity. |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | Identical to the TPSA of the analog 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate, as the additional ethyl group is non-polar.[1] |

| Hydrogen Bond Donors | 0 | There are no N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms of the two ester groups can act as hydrogen bond acceptors. |

| Boiling Point | > 300 °C (est.) | High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation. |

| Melting Point | Low-melting solid or viscous oil | The quaternary center may disrupt crystal packing, leading to a lower melting point compared to more symmetrical analogs. |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane, chloroform. Insoluble in water. | Typical solubility profile for a moderately polar, protected organic molecule. |

Proposed Synthesis and Mechanistic Rationale

A logical and efficient synthesis of the target compound can be devised starting from the commercially available precursor, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate . The core transformation is the alkylation of the carbon alpha to the methyl ester.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Expertise & Rationale Behind Experimental Choices

-

Choice of Base (LDA): The proton on the C4 carbon of the starting material is weakly acidic (pKa ~25). A very strong, non-nucleophilic base is required for complete deprotonation without competing nucleophilic attack at the ester carbonyls. Lithium diisopropylamide (LDA) is the ideal choice. Its significant steric bulk prevents it from acting as a nucleophile, and it is sufficiently strong to quantitatively form the desired lithium enolate.

-

Reaction Conditions (Anhydrous THF, -78 °C): The reaction must be conducted under strictly anhydrous and inert conditions (e.g., under argon or nitrogen atmosphere) as LDA and the resulting enolate are highly reactive towards protic species like water. The low temperature (-78 °C, a dry ice/acetone bath) is critical to prevent side reactions, such as self-condensation of the enolate, and to ensure kinetic control of the deprotonation.

-

Choice of Alkylating Agent (Ethyl Iodide): Ethyl iodide is a highly effective electrophile for Sₙ2 reactions. Iodide is an excellent leaving group, facilitating a rapid and efficient reaction with the nucleophilic enolate intermediate.

Step-by-Step Experimental Protocol

Materials:

-

1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl iodide (CH₃CH₂I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

LDA Preparation (in situ): To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form LDA.

-

Enolate Formation: Dissolve 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 equivalent) in a separate flask with anhydrous THF. Slowly add this solution via cannula to the pre-formed LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then let it slowly warm to room temperature and stir overnight.

-

Quench and Extraction: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure title compound.

Analytical Characterization and Validation

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The following are the expected results from standard analytical techniques, based on the known spectra of closely related molecules.[1][2]

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural validation.

Expected Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~4.1-3.8 (br m, 2H): Protons on C2 and C6 adjacent to the nitrogen (axial positions), deshielded by the Boc group.

-

δ ~3.7 (s, 3H): Singlet for the methyl ester protons (-COOCH₃).

-

δ ~2.9-2.7 (br m, 2H): Protons on C2 and C6 adjacent to the nitrogen (equatorial positions).

-

δ ~1.9-1.7 (m, 4H): Protons on C3 and C5 of the piperidine ring.

-

δ ~1.8 (q, J ≈ 7.5 Hz, 2H): Quartet for the methylene protons of the ethyl group (-CH₂CH₃).

-

δ 1.45 (s, 9H): Sharp singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

δ ~0.8 (t, J ≈ 7.5 Hz, 3H): Triplet for the methyl protons of the ethyl group (-CH₂CH₃).

¹³C NMR Spectroscopy (101 MHz, CDCl₃):

-

δ ~175: Carbonyl carbon of the methyl ester.

-

δ ~155: Carbonyl carbon of the Boc group.[2]

-

δ ~80: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).[2]

-

δ ~52: Methyl carbon of the ester (-OCH₃).

-

δ ~45: Quaternary carbon at C4 of the piperidine ring.

-

δ ~42: Carbons at C2 and C6 of the piperidine ring.

-

δ ~35: Carbons at C3 and C5 of the piperidine ring.

-

δ ~30: Methylene carbon of the ethyl group (-CH₂CH₃).

-

δ 28.4: Methyl carbons of the tert-butyl group (-C(CH₃)₃).[2]

-

δ ~8: Methyl carbon of the ethyl group (-CH₂CH₃).

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 272.18

-

Expected [M+Na]⁺: 294.16

-

Key Fragment: A prominent fragment at m/z 216.1, corresponding to the loss of the tert-butyl group ([M-C₄H₉]⁺), or at m/z 172.1, corresponding to the loss of the entire Boc group ([M-C₅H₉O₂]⁺).

Infrared (IR) Spectroscopy (Neat):

-

~2975 cm⁻¹: C-H stretching (alkane).

-

~1730 cm⁻¹: Strong C=O stretching (methyl ester).

-

~1695 cm⁻¹: Strong C=O stretching (Boc carbamate).

-

~1160 cm⁻¹: C-O stretching.

Applications and Relevance in Drug Discovery

While direct applications of this compound are not documented, its structural motifs are highly relevant in modern drug design.

-

Scaffold for Complex Synthesis: This molecule is an excellent starting point for creating more complex chemical entities. The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing a handle for diversification. The Boc group can be removed under acidic conditions to allow for N-alkylation or N-arylation.[3][4]

-

Introduction of a Quaternary Center: Gem-disubstituted piperidines, particularly at the C4 position, are increasingly used in drug design. This structural feature can lock the conformation of the piperidine ring, reducing the entropic penalty upon binding to a target. It also enhances metabolic stability by blocking a potential site of oxidative metabolism.

-

Precursor for Fentanyl Analogs: The core structure is related to precursors used in the synthesis of potent analgesics like fentanyl and its derivatives, where the 4-position of the piperidine is key to its pharmacological activity.[5]

Safety and Handling

No specific GHS hazard information is available for the title compound. However, based on data for structurally similar compounds like 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, the following precautions should be taken[6]:

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

References

- 1. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 6. 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | C13H21NO5 | CID 15852989 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. The 4,4-disubstituted piperidine motif is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and fine-tune pharmacological properties.[1][2][3] This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of a specific 4,4-disubstituted piperidine, This compound .

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical and self-validating workflow. We will explore the causality behind the choice of experiments and delve into the interpretation of spectral data, demonstrating how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques are synergistically employed to confirm the molecular structure with the highest degree of confidence.

Molecular Structure Overview

The target molecule, this compound, possesses several key structural features that will be interrogated by the analytical techniques described herein:

-

A Piperidine Core: A six-membered saturated heterocycle.

-

An N-Boc Protecting Group: A tert-butoxycarbonyl group on the piperidine nitrogen, a common feature in synthetic chemistry.[4]

-

A Quaternary Carbon Center (C4): The C4 position of the piperidine ring is substituted with both a methyl ester and an ethyl group. This lack of a proton at C4 presents a specific challenge and opportunity for NMR analysis.

-

Two Carbonyl Groups: One associated with the N-Boc carbamate and the other with the methyl ester at C4.

The primary objective of this guide is to verify the connectivity and chemical environment of each atom in this structure.

Elucidation Workflow: An Integrated Approach

The structural confirmation of our target molecule is not a linear process but rather an integrated workflow where each piece of data corroborates the others. The overall strategy is to first confirm the molecular formula and identify key functional groups, and then to piece together the molecular skeleton using advanced NMR techniques.

Caption: Integrated workflow for structure elucidation.

Part 1: Molecular Formula and Functional Group Analysis

Mass Spectrometry (MS)

Mass spectrometry serves as the initial and most crucial step to determine the elemental composition of the molecule. High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides the requisite mass accuracy.

Expected Results & Interpretation

For the molecular formula C₁₄H₂₅NO₄ , the expected exact mass for the protonated molecule [M+H]⁺ is 272.1805 . The observation of a peak at or very near this m/z value (typically within 5 ppm) in the HRMS spectrum provides strong evidence for the proposed elemental composition.

The fragmentation pattern in the MS/MS spectrum offers further structural clues, particularly regarding the N-Boc group. Key expected fragments include:

-

Loss of the tert-butyl group (-57 Da): A prominent fragment corresponding to [M - C₄H₉ + H]⁺.

-

Loss of isobutylene (-56 Da): Resulting from a McLafferty-like rearrangement of the Boc group.[5]

-

Loss of the entire Boc group (-100 Da): Cleavage of the N-C(O) bond, leading to the piperidine core.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Analysis: Determine the m/z of the most abundant ion and compare it to the calculated exact mass for [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The presence and position of carbonyl stretching frequencies are particularly diagnostic.

Expected Results & Interpretation

The FTIR spectrum is expected to show two distinct and strong absorption bands in the carbonyl region:

-

~1735 cm⁻¹: Attributable to the C=O stretch of the methyl ester .

-

~1695 cm⁻¹: Attributable to the C=O stretch of the carbamate (N-Boc group).[6][7]

The presence of these two bands confirms the existence of both the ester and carbamate functionalities. Other notable expected absorptions include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching bands in the 1100-1300 cm⁻¹ region.[6]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the neat compound (if an oil or solid) directly onto the ATR crystal.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

Part 2: Definitive Structure Assembly via NMR Spectroscopy

NMR spectroscopy provides the detailed atom-by-atom connectivity map required for unambiguous structure elucidation. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

1D NMR: ¹H and ¹³C Spectra

The 1D spectra provide the fundamental information about the chemical environments and number of protons and carbons.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

-

~4.0-3.0 ppm (m, 4H): Broad multiplets corresponding to the four protons on the piperidine ring adjacent to the nitrogen (H2 and H6). The N-Boc group restricts rotation, often leading to complex, broad signals.

-

~3.67 ppm (s, 3H): A sharp singlet for the methyl ester (COOCH₃) protons.

-

~2.0-1.5 ppm (m, 4H): Multiplets for the piperidine ring protons at the C3 and C5 positions. These protons are diastereotopic and will show complex splitting patterns.

-

~1.45 ppm (s, 9H): A strong singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.[8]

-

~1.15 ppm (q, 2H): A quartet for the methylene (-CH₂-) protons of the ethyl group.

-

~0.85 ppm (t, 3H): A triplet for the methyl (-CH₃) protons of the ethyl group.

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)

-

~175 ppm: Quaternary carbon of the methyl ester carbonyl.

-

~155 ppm: Quaternary carbon of the carbamate carbonyl.[9]

-

~80 ppm: Quaternary carbon of the tert-butyl group (O-C(CH₃)₃).

-

~52 ppm: Carbon of the methyl ester (COOCH₃).

-

~45 ppm: Quaternary carbon at C4 of the piperidine ring.

-

~42 ppm (broad): Carbons at C2 and C6 of the piperidine ring.

-

~35 ppm: Methylene carbon of the ethyl group (-CH₂-).

-

~30 ppm: Carbons at C3 and C5 of the piperidine ring.

-

~28.5 ppm: Methyl carbons of the tert-butyl group.

-

~8 ppm: Methyl carbon of the ethyl group (-CH₃).

2D NMR: Establishing Connectivity

2D NMR experiments are critical for assembling the molecular fragments identified in the 1D spectra.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings, typically over two to three bonds.

-

Key Correlation: A cross-peak between the triplet at ~0.85 ppm and the quartet at ~1.15 ppm will confirm the presence of the ethyl group.

-

Piperidine Ring: A network of correlations will be observed between the protons at the C2/C6 and C3/C5 positions, confirming the piperidine ring structure.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon to which it is directly attached.[10]

-

This experiment will definitively link every proton signal (except the singlets for the Boc and methyl ester) to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for this specific elucidation, as it shows correlations between protons and carbons over two to three bonds. This is essential for connecting the quaternary centers.[10][11]

-

Crucial C4 Correlations:

-

The protons of the ethyl group's methylene (~1.15 ppm) and methyl (~0.85 ppm) will show correlations to the quaternary carbon at C4 (~45 ppm).

-

The protons of the methyl ester (~3.67 ppm) will show a correlation to the ester carbonyl carbon (~175 ppm).

-

The piperidine protons at C3 and C5 (~2.0-1.5 ppm) will show correlations to the quaternary C4 carbon.

-

-

N-Boc Group Confirmation: The tert-butyl protons (~1.45 ppm) will show a strong correlation to the carbamate carbonyl carbon (~155 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Obtain a DEPT-135 spectrum to differentiate CH/CH₃ from CH₂ signals.

-

2D Spectra Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition parameters, especially the long-range coupling constant for the HMBC experiment (typically set to 8 Hz).

-

Data Processing and Analysis: Process the spectra using appropriate software. Analyze the cross-peaks in the 2D spectra to build the connectivity map of the molecule.

Summary of Spectroscopic Data

| Technique | Data | Interpretation |

| HRMS | [M+H]⁺ at m/z ~272.1805 | Confirms molecular formula C₁₄H₂₅NO₄ |

| FTIR | ~1735 cm⁻¹, ~1695 cm⁻¹ | Presence of ester and carbamate C=O groups |

| ¹H NMR | Singlets at ~1.45 & ~3.67 ppm | Confirms tert-butyl and methyl ester groups |

| Triplet/Quartet pattern | Confirms ethyl group | |

| ¹³C NMR | Signals at ~175, ~155, ~80, ~45 ppm | Confirms four quaternary carbons |

| HMBC | Key correlations to C4 | Unambiguously connects the ethyl group and piperidine ring to the quaternary C4 center |

Conclusion

The synergistic application of Mass Spectrometry, FTIR, and a full suite of NMR experiments provides an unassailable body of evidence for the structure of This compound . HRMS establishes the elemental composition, FTIR confirms the key functional groups, and the detailed analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assembly of the molecular skeleton. The HMBC experiment, in particular, is indispensable for proving the connectivity around the C4 quaternary center, thereby solidifying the final structural assignment. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is a model for the characterization of novel molecular entities in a research and development setting.

References

- 1. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. rsc.org [rsc.org]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. m.youtube.com [m.youtube.com]

Spectral Data Analysis of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for the novel compound, 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The synthesis of this molecule and the protocols for data acquisition are also detailed, ensuring a self-validating framework for experimental replication and data interpretation.

Introduction

This compound is a disubstituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a quaternary center at the 4-position, which incorporates both a methyl ester and an ethyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. An accurate understanding of its spectral characteristics is paramount for its identification, purity assessment, and further use in synthetic chemistry.

Molecular Structure and Key Features

The structure of this compound presents several key features that dictate its spectral properties. The N-Boc group introduces a bulky tert-butyl moiety and a carbamate functionality. The piperidine ring exists in a chair conformation, with the substituents influencing the conformational equilibrium. The quaternary carbon at the 4-position is a key stereocenter, and its substituents, a methyl ester and an ethyl group, have distinct spectroscopic signatures.

The 4,4-Disubstituted Piperidine Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in both natural products and synthetic pharmaceuticals. Its utility stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations, and its basic nitrogen atom, which is often protonated at physiological pH, enabling critical interactions with biological targets. This guide focuses on a specific, highly valuable subclass: 4,4-disubstituted piperidines. The introduction of two substituents at the C4 position, known as geminal disubstitution, imparts unique conformational and physicochemical properties that medicinal chemists leverage to overcome significant drug design challenges. This guide will explore the strategic importance of this motif, from its conformational intricacies and synthetic accessibility to its role in blockbuster drugs and emerging therapeutic agents.

The Strategic Advantage of Geminal Disubstitution at the C4 Position

The decision to incorporate a 4,4-disubstituted piperidine is a deliberate design choice aimed at fine-tuning a molecule's properties for enhanced efficacy, selectivity, and pharmacokinetics.

Conformational Rigidity and Vectorial Control

A monosubstituted piperidine ring exists in a dynamic equilibrium between two chair conformations, with the substituent occupying either an axial or equatorial position. While the equatorial position is often favored, this flexibility can lead to multiple binding modes, potentially reducing potency and selectivity.

By introducing a second substituent at the C4 position, this conformational flexibility is significantly constrained. The energetic barrier to ring-flipping increases, effectively locking the piperidine into a more rigid conformation. This pre-organization of the scaffold reduces the entropic penalty upon binding to a target protein, which can lead to a substantial increase in binding affinity. Furthermore, the two C4 substituents act as precise vectors, projecting into specific regions of a binding pocket. This allows for the meticulous optimization of interactions with the target protein, a crucial factor in rational drug design.

Modulating Physicochemical Properties

The C4 position is distal to the basic nitrogen at N1. This separation allows for the introduction of various functional groups at C4 without significantly altering the pKa of the piperidine nitrogen, which is often crucial for the primary pharmacophoric interactions. This affords the medicinal chemist a powerful tool for modulating properties such as:

-

Lipophilicity: The nature of the C4 substituents can be varied to precisely control the molecule's overall lipophilicity (LogP/LogD), which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Solubility: Introduction of polar groups can enhance aqueous solubility.

-

Metabolic Stability: The C4 position is often susceptible to metabolism (e.g., oxidation). Introducing blocking groups, such as a fluorine atom or a small alkyl group, can prevent this metabolic breakdown, thereby increasing the drug's half-life. The gem-disubstitution itself shields the C4 position, enhancing metabolic stability.

Synthetic Strategies: Accessing the 4,4-Disubstituted Core

The construction of the 4,4-disubstituted piperidine core is a well-trodden path in synthetic organic chemistry, with several robust methods available. The choice of a specific route is dictated by the desired substituents, required stereochemistry, and overall campaign scalability.

Key Intermediate: The 4-Piperidone

A majority of synthetic routes converge on the versatile 4-piperidone intermediate. From this ketone, a wide array of disubstituted patterns can be accessed. A common and industrially scalable method for synthesizing N-protected 4-piperidones is the Dieckmann condensation of a diester derived from a secondary amine and two equivalents of an acrylate.

Caption: Generalized workflow for 4-piperidone synthesis via Dieckmann condensation.

Diversification from 4-Piperidone

Once the 4-piperidone is in hand, the C4 position can be functionalized through several classic organic reactions:

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone provides tertiary alcohols. This is a primary method for introducing one alkyl/aryl group and a hydroxyl group.

-

Wittig Reaction: Conversion of the ketone to an alkene, which can then be further functionalized (e.g., via hydrogenation, epoxidation).

-

Reductive Amination: Formation of an enamine followed by reduction to install an amino group.

-

Cyanohydrin Formation: Addition of cyanide to form a cyanohydrin, which can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Experimental Protocol: Synthesis of a 4-Aryl-4-hydroxypiperidine

This protocol outlines a common sequence used in the synthesis of many opioid-like scaffolds, including the core of Loperamide.

Step 1: Grignard Reaction with N-Benzyl-4-piperidone

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine. Add a small portion of 4-chlorophenyl bromide (1.1 eq) to initiate Grignard formation, evidenced by heat evolution and disappearance of the iodine color.

-

Grignard Formation: Add the remaining 4-chlorophenyl bromide dissolved in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.

-

Addition: Cool the Grignard solution to 0 °C. Add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench: Carefully quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine.

Step 2: Debenzylation

-

Setup: Dissolve the product from Step 1 in methanol or ethanol in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50 psi) and shake or stir vigorously at room temperature overnight.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the desired 4-(4-chlorophenyl)-4-hydroxypiperidine, which can often be used without further purification.

Case Studies: The 4,4-Disubstituted Piperidine in Marketed Drugs

The strategic value of this scaffold is best illustrated by its presence in successful therapeutic agents.

Loperamide (Imodium®): An Opioid Receptor Agonist for Diarrhea

Loperamide is a synthetic phenylpiperidine opioid used to treat diarrhea. Its mechanism involves acting as a µ-opioid receptor agonist in the myenteric plexus of the large intestine. This action inhibits intestinal motility, increasing transit time and allowing for greater absorption of water and electrolytes.

The 4,4-disubstituted piperidine core is central to its function and safety profile. The C4 substituents are a 4-chlorophenyl group and a hydroxyl group. This specific substitution pattern, along with the bulky N-substituent, results in a molecule that is a potent peripheral opioid agonist but has extremely low penetration across the blood-brain barrier at therapeutic doses. This is a critical design feature that prevents the central nervous system (CNS) effects (like euphoria and respiratory depression) associated with other opioids, making it safe for over-the-counter use.

| Compound | Structure | Primary Target | Key C4 Substituents | Therapeutic Use |

| Loperamide | C₂₉H₃₃ClN₂O₂ | µ-Opioid Receptor | 4-Chlorophenyl, Hydroxyl | Antidiarrheal |

Maraviroc (Selzentry®): A CCR5 Antagonist for HIV Treatment

Maraviroc is a first-in-class antiretroviral drug that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. HIV-1 uses co-receptors, primarily CCR5 or CXCR4, to enter host T-cells. Maraviroc binds allosterically to the CCR5 receptor, inducing a conformational change that prevents the viral surface protein gp120 from interacting with it, thus blocking viral entry.

The discovery of Maraviroc was the result of extensive optimization of a 4,4-disubstituted piperidine lead compound. The scaffold in Maraviroc is more complex, featuring a difluoro-cyclohexane carboxamide attached to a piperidine nitrogen, which itself is part of a larger, intricate structure. However, the core principle of using a rigidified scaffold to present functional groups in an optimal orientation for receptor binding is paramount. The development program synthesized nearly 1000 compounds to perfect the balance of potency, selectivity (especially against the hERG potassium channel), and pharmacokinetic properties. This highlights the power of the 4,4-disubstituted motif as a template for extensive structure-activity relationship (SAR) studies.

Caption: Maraviroc blocks HIV entry by allosterically modifying the CCR5 co-receptor.

| Compound | Primary Target | IC₅₀ | Mechanism of Action | Therapeutic Use |

| Maraviroc | CCR5 Receptor | 2 nM (MIP-1β binding) | Allosteric Antagonist | Antiretroviral (HIV) |

Emerging Roles in Central Nervous System (CNS) Drug Discovery

The ability to fine-tune lipophilicity and metabolic stability makes the 4,4-disubstituted piperidine scaffold particularly attractive for CNS drug discovery, where crossing the blood-brain barrier is a primary challenge. This scaffold is being actively explored for a variety of CNS targets.

For instance, research into potent and selective ligands for sigma receptors (S1R and S2R), which are implicated in various neurological and psychiatric disorders, has utilized this framework. The rigid structure allows for the precise positioning of hydrophobic and basic features necessary for high-affinity binding. Similarly, derivatives are being investigated as analgesics, building upon the foundational knowledge from opioid research. The goal is often to create compounds with potent analgesic effects without the undesirable side effects of traditional opioids.

Future Directions and Conclusion

The 4,4-disubstituted piperidine is more than just a common heterocycle; it is a validated strategic tool in the medicinal chemist's arsenal. Its conformational rigidity, metabolic stability, and synthetic tractability ensure its continued relevance. Future applications will likely see this scaffold employed in increasingly complex therapeutic areas. The development of novel multicomponent reactions (MCRs) promises to accelerate the synthesis of diverse libraries of these compounds, enabling rapid exploration of chemical space. Furthermore, as our understanding of complex biological targets deepens, the ability of the 4,4-disubstituted piperidine to present functional groups with high spatial precision will be invaluable for designing the next generation of selective and potent therapeutics.

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Development of Novel 4-Ethyl-4-methylpiperidine Derivatives

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the discovery, synthesis, and potential therapeutic applications of a novel class of compounds: 4-ethyl-4-methylpiperidine derivatives. The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its derivatives have shown a wide array of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects.[3][4][5] This document will serve as a comprehensive technical resource, detailing the rationale behind the exploration of the 4-ethyl-4-methylpiperidine core, robust synthetic strategies, detailed analytical characterization, and a roadmap for pharmacological evaluation.

The Rationale for 4,4-Disubstitution: Seeking Enhanced Potency and Selectivity

The therapeutic efficacy of piperidine-based drugs is intrinsically linked to the nature and orientation of substituents on the piperidine ring.[6] Structure-activity relationship (SAR) studies have consistently demonstrated that modifications to this core can significantly influence a compound's binding affinity, selectivity for its biological target, and pharmacokinetic properties.[7][8] The 4-position of the piperidine ring is a particularly attractive site for substitution, as it allows for the introduction of diverse functional groups that can interact with receptor binding pockets.[9]

The decision to explore the 4-ethyl-4-methylpiperidine scaffold is rooted in the hypothesis that geminal disubstitution at the 4-position can confer unique conformational constraints and lipophilic character. This, in turn, may lead to enhanced binding affinity and selectivity for specific biological targets, particularly within the central nervous system (CNS). The presence of two different alkyl groups, ethyl and methyl, introduces asymmetry and a chiral center, opening avenues for stereoselective synthesis and the investigation of enantiomeric pairs with potentially distinct pharmacological profiles.

Synthetic Pathways to the 4-Ethyl-4-methylpiperidine Core

The construction of the 4-ethyl-4-methylpiperidine scaffold requires a multi-step synthetic approach. A plausible and efficient strategy begins with a commercially available starting material and proceeds through key intermediates. The following proposed synthetic route is designed for adaptability, allowing for the introduction of various substituents at the nitrogen atom for SAR exploration.

Caption: Proposed synthetic workflow for 4-ethyl-4-methylpiperidine derivatives.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This section provides a step-by-step methodology for the synthesis of the 4-ethyl-4-methylpiperidine core.

Step 1: N-Protection of 4-Piperidinone

-

Rationale: Protection of the piperidine nitrogen is crucial to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the conditions of the Grignard reaction and its ease of removal under acidic conditions.

-

Procedure:

-

To a solution of 4-piperidinone hydrochloride monohydrate (1 equivalent) in a mixture of dioxane and water (1:1) at 0 °C, add sodium carbonate (2.5 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in dioxane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.

-

Step 2: Grignard Reaction to Introduce the Ethyl Group

-

Rationale: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds. The addition of ethylmagnesium bromide to the ketone at the 4-position will generate the desired tertiary alcohol.

-

Procedure:

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

-

Slowly add ethylmagnesium bromide (1.2 equivalents, 3 M solution in diethyl ether) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

-

Step 3: Dehydration to the Alkene

-

Rationale: Acid-catalyzed dehydration of the tertiary alcohol will yield the corresponding alkene, which can then be reduced to the desired dialkyl-substituted piperidine.

-

Procedure:

-

Dissolve the tertiary alcohol from the previous step (1 equivalent) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-ethyl-1,2,3,6-tetrahydropyridine-1-carboxylate.

-

Step 4: Catalytic Hydrogenation

-

Rationale: Catalytic hydrogenation of the double bond in the tetrahydropyridine ring will stereoselectively yield the desired 4-ethyl-4-methylpiperidine scaffold.

-

Procedure:

-

Dissolve the alkene intermediate (1 equivalent) in ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-ethyl-4-methylpiperidine-1-carboxylate.

-

Step 5: Deprotection to Yield the Core Scaffold

-

Rationale: Removal of the Boc protecting group is the final step to obtain the free base of the 4-ethyl-4-methylpiperidine core, which can then be used for further derivatization.

-

Procedure:

-

Dissolve the Boc-protected piperidine (1 equivalent) in a solution of hydrochloric acid in dioxane (4 M) or trifluoroacetic acid (TFA) in dichloromethane (1:1).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 4-ethyl-4-methylpiperidine.

-

The free base can be obtained by neutralization with a suitable base (e.g., sodium hydroxide) and subsequent extraction.

-

Structural Characterization and Analytical Validation

The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose | Expected Observations for 4-Ethyl-4-methylpiperidine |

| ¹H NMR | To determine the proton environment and confirm the carbon skeleton. | Signals corresponding to the ethyl and methyl groups at the 4-position, as well as the methylene protons of the piperidine ring. The chemical shifts and coupling patterns will be characteristic of the structure.[10][11] |

| ¹³C NMR | To identify the number and types of carbon atoms in the molecule. | Resonances for the quaternary carbon at the 4-position, the carbons of the ethyl and methyl groups, and the carbons of the piperidine ring.[12] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. The retention time is a characteristic of the compound under specific chromatographic conditions.[13] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the molecule. | Characteristic absorption bands for C-H, N-H (for the free base), and C-N bonds. |

Proposed Pharmacological Evaluation: A Roadmap to Therapeutic Potential

The diverse biological activities of piperidine derivatives suggest that the novel 4-ethyl-4-methylpiperidine scaffold could be a valuable starting point for the discovery of new therapeutic agents.[3][5] A tiered screening approach is recommended to efficiently explore the pharmacological landscape of these new compounds.

Caption: A tiered workflow for the pharmacological evaluation of novel derivatives.

Primary Screening

A broad-based primary screening against a panel of common drug targets is a cost-effective way to identify initial areas of biological activity. This could include:

-

Receptor Binding Assays: Targeting CNS receptors such as opioid, dopamine, serotonin, and NMDA receptors.[14][15]

-

Enzyme Inhibition Assays: Assessing activity against enzymes like acetylcholinesterase, monoamine oxidase, or various kinases.

-

Antimicrobial Assays: Screening against a panel of Gram-positive and Gram-negative bacteria and fungal strains.[16]

Secondary Screening and Lead Optimization

Hits from the primary screen should be subjected to more rigorous secondary screening to confirm their activity and determine their potency and selectivity. This involves generating dose-response curves to determine IC₅₀ or EC₅₀ values. Promising compounds can then enter a lead optimization phase, where systematic structural modifications are made to improve their pharmacological profile.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 4-ethyl-4-methylpiperidine derivatives is not yet available, we can extrapolate from related 4,4-disubstituted piperidines.[7][8] Key areas for SAR exploration will include:

-

N-Substituents: The nature of the substituent on the piperidine nitrogen is critical for activity. Introducing various alkyl, aryl, and aralkyl groups will likely have a profound impact on receptor affinity and selectivity.

-

Stereochemistry: The synthesis of individual enantiomers of 4-ethyl-4-methylpiperidine derivatives will be crucial to determine if the biological activity is stereospecific.

-

Further Substitution: The introduction of additional functional groups on the N-substituent or on the piperidine ring itself can be explored to fine-tune the compound's properties.

Conclusion and Future Directions

The 4-ethyl-4-methylpiperidine scaffold represents a novel and promising area for drug discovery. This guide has outlined a comprehensive strategy for the synthesis, characterization, and pharmacological evaluation of derivatives based on this core. The systematic exploration of the chemical space around this scaffold, guided by robust SAR studies, has the potential to yield novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and the discovery of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]

- 14. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate molecular weight

An In-depth Technical Guide on the Molecular Weight of 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This compound, a substituted piperidine derivative, represents a class of scaffolds with significant interest in medicinal chemistry. Its molecular weight is a fundamental physical property that underpins its identity, purity, and stoichiometric calculations in synthetic and biological assays. This guide provides a comprehensive analysis of this compound's molecular weight, beginning with its theoretical calculation and culminating in its empirical verification through state-of-the-art analytical methodologies. We will explore the principles and provide field-proven protocols for high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, illustrating how these orthogonal techniques work in concert to provide unambiguous structural confirmation and accurate mass determination.

Compound Profile: this compound

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle. The title compound, this compound, is a diester derivative featuring a protective tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a quaternary center at the 4-position. This substitution pattern is common in the synthesis of complex molecules where precise control of reactivity and stereochemistry is required.

A clear understanding of its basic properties is the first step in any research endeavor.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₅NO₄ | [1] |

| CAS Number | 578021-55-3 | [1] |

| Average Molecular Weight | 271.35 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1,4-Piperidinedicarboxylic acid, 4-ethyl-, 1-(1,1-dimethylethyl) 4-methyl ester | [1] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[2] For a molecule with the formula C₁₄H₂₅NO₄, the calculation is as follows, using the average atomic masses of the elements.

| Element | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 25 | 1.008 | 25.200 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total | 271.357 |

Expertise & Experience: It is critical to distinguish between different mass-related terms:

-

Average Molecular Weight (or Molar Mass): Calculated using the weighted average of the natural abundances of the isotopes for each element (e.g., ~271.36 g/mol ). This value is used for macroscopic calculations, such as preparing solutions.

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value observed in high-resolution mass spectrometry. For C₁₄H₂₅NO₄, the monoisotopic mass is approximately 271.1783 Da. This precision is crucial for confirming the elemental composition.

Empirical Verification by Mass Spectrometry (MS)

Mass spectrometry is the definitive analytical technique for determining the molecular weight of small molecules with high accuracy and sensitivity.[3][4] It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise calculation of the molecular mass.[3] For a compound like this compound, High-Resolution Mass Spectrometry (HRMS) is the preferred method as it can confirm the elemental formula, not just the nominal mass.[5]

Workflow for MS-based Molecular Weight Determination

Caption: Workflow for HRMS molecular weight confirmation.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

Trustworthiness: This protocol is self-validating. The inclusion of an internal calibrant during the run ensures the mass accuracy of the measurement, and the high resolution of the instrument allows for the calculation of an elemental formula that must match the expected C₁₄H₂₅NO₄.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Expert Insight: The addition of formic acid is crucial. It provides a source of protons (H⁺) to facilitate the formation of the desired pseudomolecular ion, [M+H]⁺, during positive-mode electrospray ionization.

-

-

Instrument Setup (Example: ESI-TOF Mass Spectrometer):

-

Calibrate the instrument using a known standard solution to ensure high mass accuracy.

-

Set the ionization source to positive ESI mode.

-

Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable spray and efficient ionization.

-

Expert Insight: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte. This is ideal for preventing fragmentation and ensuring the most intense peak corresponds to the molecular ion, not a fragment.[6]

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data over a relevant mass range (e.g., m/z 100-500) for a sufficient duration to obtain a high-quality averaged spectrum.

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the most abundant peak. For this compound, the expected [M+H]⁺ ion would have an m/z of approximately 272.1856.

-

Use the instrument software to calculate the elemental composition from the exact measured mass.

-

Authoritative Grounding: The calculated formula must match C₁₄H₂₅NO₄ with a mass error of less than 5 parts per million (ppm), providing definitive confirmation of the molecular weight and elemental composition.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms what the molecular weight is, NMR spectroscopy confirms the structure of the molecule possessing that weight.[7][8] It provides information about the chemical environment of each atom (specifically ¹H and ¹³C), confirming the connectivity and arrangement of the ethyl, methyl, and tert-butyl groups on the piperidine scaffold. This orthogonal validation is the gold standard in chemical characterization.[9]

Workflow for NMR-based Structural Confirmationdot

References

- 1. calpaclab.com [calpaclab.com]

- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 3. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 4. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 5. scribd.com [scribd.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. jchps.com [jchps.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

IUPAC name for 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-tert-Butyl 4-Methyl 4-Ethylpiperidine-1,4-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a disubstituted piperidine derivative. While direct literature on this specific molecule is sparse, this document extrapolates from established principles of organic synthesis and the well-documented chemistry of related N-Boc protected piperidine-4-carboxylates to propose a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel piperidine scaffolds as building blocks in medicinal chemistry and materials science.

Introduction and Nomenclature

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of substituents onto the piperidine core allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and molecular shape, which in turn can profoundly influence biological activity.[3][4]

The compound of interest, this compound, presents a unique 4,4-disubstituted pattern. The systematic IUPAC name for this compound, based on its structure, is This compound . The structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a methyl ester at the 4-position, which also bears a methyl and an ethyl group.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| Canonical SMILES | CCC1(C)CCN(C(=O)OC(C)(C)C)CC1C(=O)OC |

Proposed Synthesis Pathway

A plausible and efficient synthesis of the target compound can be envisioned starting from commercially available N-Boc-4-piperidone. The synthetic strategy hinges on the sequential alkylation of the 4-position, followed by esterification.

Rationale for Synthetic Choices

The choice of N-Boc-4-piperidone as the starting material is strategic. The Boc group is a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions, yet easily removable under acidic conditions.[5] This allows for the selective modification of other parts of the molecule. The ketone at the 4-position provides a convenient handle for the introduction of the methyl and ethyl substituents.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add a solution of ethylmagnesium bromide (1.1 eq) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by flash column chromatography.

Step 2: Oxidation to 1-tert-butyl 4-ethyl-4-oxopiperidine-1-carboxylate

-

To a solution of the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can be used in the next step without further purification.

Step 3: Synthesis of 1-tert-butyl 4-ethyl-4-cyano-4-hydroxypiperidine-1-carboxylate

-

To a solution of the ketone from Step 2 (1.0 eq) in a mixture of THF and water, add potassium cyanide (1.5 eq).

-

Cool the mixture to 0 °C and add acetic acid (2.0 eq) dropwise.

-

Stir the reaction at room temperature for 24 hours.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Hydrolysis of the Cyanohydrin to the Carboxylic Acid

-

Treat the cyanohydrin from Step 3 with concentrated hydrochloric acid at reflux for 12 hours.

-

Cool the reaction mixture and adjust the pH to 3-4 with a saturated aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Step 5: Esterification to this compound

-

To a solution of the carboxylic acid from Step 4 (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 8 hours.

-

Cool the reaction, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by flash column chromatography.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the tert-butyl group (singlet, ~1.4 ppm), the ethyl group (triplet and quartet), the methyl group (singlet), and the piperidine ring protons (multiplets). |

| ¹³C NMR | Signals for the carbonyl carbons of the Boc and ester groups (~155 and ~175 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidine ring, ethyl, and methyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (m/z = 272.18 [M+H]⁺). |